molecular formula C15H12N2O2 B15401659 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-phenyl-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-phenyl-, methyl ester

Cat. No.: B15401659
M. Wt: 252.27 g/mol
InChI Key: YVJOAZDACNLEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, methyl ester (CAS: 849067-96-5) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . Its structure combines a pyrrolopyridine core with a methyl ester group at position 5, enhancing its lipophilicity compared to the free carboxylic acid form (C₈H₆N₂O₂, MW: 162.15 g/mol) .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-11-8-13(17-14(11)16-9-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)

InChI Key

YVJOAZDACNLEQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-phenyl-, methyl ester is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=CC2=C(NC(=C2)C(=O)O)N=C1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate various signaling pathways, which can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • FGFR Inhibition : A derivative of this compound exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), with IC50 values ranging from 7 nM to 712 nM. This inhibition led to decreased proliferation and increased apoptosis in breast cancer cells (4T1 cell line) .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • PDE4B Inhibition : Certain derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. For example, one derivative significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study on FGFR inhibitionCompound 4h demonstrated significant anticancer properties by inhibiting FGFR signaling pathways .
PDE4B inhibitor evaluationDerivative 11h showed selectivity against PDE4B and reduced TNF-α levels in macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity:

  • Substituent Effects : The presence of specific substituents on the aromatic rings has been found to influence the potency against target enzymes. For example, variations in the phenyl group led to differences in inhibitory activity against PDEs .

Comparison with Similar Compounds

Substituent Variations in Pyrrolopyridine Carboxylic Acids/Esters

The following table highlights key structural and synthetic differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (Synthesis) Key References
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, methyl ester Methyl ester at C5 C₉H₈N₂O₂ 176.18 N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Carboxylic acid at C2 C₈H₆N₂O₂ 162.15 95%
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro at C5, carboxylic acid at C2 C₈H₅ClN₂O₂ 198.59 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy at C5, carboxylic acid at C2 C₉H₈N₂O₃ 192.17 80%
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl ester at C2, formyl at C5 C₁₁H₁₀N₂O₃ 218.21 N/A
Methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate Oxo group at C2, methyl ester at C5 C₉H₈N₂O₃ 192.17 N/A

Key Observations :

  • Substituent Position and Reactivity : The position of substituents (e.g., C2 vs. C5) significantly impacts synthetic yields. For example, unsubstituted 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (95% yield) is more readily synthesized than its 5-chloro derivative (71% yield) .
  • Functional Group Effects : Esters (methyl/ethyl) enhance solubility in organic solvents compared to free carboxylic acids, making them preferable for certain coupling reactions. For instance, the methyl ester derivative (C₉H₈N₂O₂) is commercially available at scale (e.g., $74.00/g from Matrix Scientific) , whereas the carboxylic acid form (C₈H₆N₂O₂) is priced higher ($637.00/g from Sigma-Aldrich) due to purification challenges .

Commercial Availability and Pricing

Commercial data for related compounds (as of 2025):

Compound Name Supplier Packaging Price (USD)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid Sigma-Aldrich 1 g 637.00
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid 95% Matrix Scientific 1 g 74.00
7-Azaindole-5-carboxylic acid SynQuest Labs 1 g 84.00
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester Labseeker 10 g 750.00

Note: The methyl ester variant is less widely available than its carboxylic acid counterpart, reflecting specialized applications in drug discovery .

Preparation Methods

Core Construction via Madelung Cyclization

The Madelung cyclization, traditionally employed for indole synthesis, has been adapted for pyrrolopyridine frameworks. In this approach, a substituted pyridine precursor undergoes intramolecular cyclization under strongly basic conditions. For example, 2-phenyl-substituted precursors can be synthesized by reacting 3-amino-2-phenylpyridine with ketones or aldehydes in the presence of sodium hydride or potassium tert-butoxide.

A critical modification involves the use of triisopropylsilyl (TIPS) protecting groups to direct lithiation at the C5 position. As demonstrated in a 2015 study, TIPS protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine (compound 3 ) facilitated regioselective ortho-lithiation using sec-butyllithium at −78°C, followed by quenching with methyl chloroformate to introduce the methyl ester moiety. This method achieved a 84% yield for the TIPS-protected intermediate, highlighting its efficiency in directing functionalization.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, while less common for pyrrolopyridines, offers an alternative route via the cyclization of phenylhydrazines with carbonyl compounds. For 2-phenyl derivatives, 2-phenylhydrazine can react with 5-ketopiperidine derivatives under acidic conditions (e.g., polyphosphoric acid) to form the pyrrolopyridine core. However, this method requires precise control of reaction conditions to avoid over-acidification, which may lead to decomposition.

Post-cyclization, the C5 carboxylic acid group is introduced through oxidation or carbonylation. For instance, ozonolysis of a pre-installed vinyl group at C5, followed by oxidative workup, generates the carboxylic acid, which is subsequently esterified using iodomethane and potassium carbonate in dimethylformamide (DMF). This two-step process typically yields 70–88% purity after column chromatography.

Microwave-Assisted Nucleophilic Substitution

Modern synthetic approaches leverage microwave irradiation to accelerate nucleophilic aromatic substitution. In one protocol, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (intermediate 8 ) reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a biphenylphosphine ligand under microwave conditions (160°C, 2 h). This Suzuki–Miyaura coupling installs the 2-phenyl group with 33% yield, though optimization of ligand-to-catalyst ratios can improve efficiency.

Key advantages of microwave synthesis include:

  • Reduced reaction times (2–4 h vs. 24 h conventional)
  • Enhanced regioselectivity due to uniform heating
  • Compatibility with sensitive functional groups like esters.

Sequential Protection-Deprotection Strategies

Multi-step routes employing protective groups ensure sequential functionalization without cross-reactivity. A representative pathway involves:

  • SEM Protection : 4-Chloro-1H-pyrrolo[2,3-b]pyridine is treated with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and sodium hydride in DMF at 0°C to protect the pyrrole nitrogen.
  • C5 Lithiation and Esterification : The SEM-protected intermediate undergoes lithiation with sec-BuLi at −78°C, followed by methyl chloroformate quenching to install the methyl ester.
  • SEM Deprotection : Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the SEM group, yielding the free pyrrolopyridine.
  • 2-Phenyl Introduction : Palladium-catalyzed coupling with phenylboronic acid completes the synthesis.

This method achieves an overall yield of 28–35%, with purification via silica gel chromatography.

Acyl Chloride-Mediated Esterification

For late-stage esterification, the C5 carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF. Subsequent reaction with methanol at 0°C affords the methyl ester in 85–90% yield. This approach is particularly useful when the carboxylic acid is introduced early in the synthesis, as seen in routes derived from 6-(methoxycarbonyl)pyridine-2-carboxylic acid intermediates.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Madelung Cyclization Cyclization, TIPS protection, lithiation 35–40% High regioselectivity Multi-step, costly reagents
Fischer Indole Hydrazine cyclization, oxidation 25–30% Scalable core formation Low yield, harsh conditions
Microwave Coupling Suzuki–Miyaura, microwave irradiation 30–33% Rapid, efficient Ligand sensitivity
Protection-Deprotection SEM protection, palladium coupling 28–35% Precise functionalization Complex purification
Acyl Chloride SOCl₂ esterification 85–90% High esterification efficiency Requires pre-formed carboxylic acid

Mechanistic Insights and Optimization

  • Lithiation Selectivity : The use of TIPS or SEM groups directs lithiation to the C5 position by sterically shielding alternative sites. Computational studies suggest that the electron-withdrawing effect of the pyridine nitrogen further activates C5 for electrophilic attack.
  • Microwave Enhancement : Microwave irradiation reduces activation energy for cross-coupling reactions, enabling shorter reaction times and higher functional group tolerance.
  • Catalyst Systems : Palladium catalysts with biphenylphosphine ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) improve coupling efficiency by stabilizing the active Pd(0) species.

Q & A

Basic: What are the key synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-phenyl-, methyl ester?

The synthesis typically involves multi-step strategies :

  • Cyclization Reactions : Starting from amino acids or aldehydes to form the pyrrolopyridine core. For example, cyclization of substituted pyridine derivatives with phenylacetylene under palladium catalysis .
  • Functionalization : The methyl ester group is introduced via esterification of the carboxylic acid precursor using methanol and acid catalysts. Suzuki coupling may be employed to attach the phenyl group at the 2-position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry, with aromatic protons appearing between δ 7.2–8.5 ppm and ester methyl groups at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+: 268.0984; observed: 268.0986) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring orientation and substituent positions .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., FGFR vs. JAK3 inhibition)?

Discrepancies in target specificity (e.g., FGFR1 vs. JAK3 inhibition ) are addressed through:

  • Comparative Kinase Assays : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target effects.
  • Structure-Activity Relationship (SAR) Studies : Modifying the phenyl or ester group alters selectivity. For example, bulky substituents at the 2-position enhance JAK3 affinity .
  • Molecular Docking : Overlaying binding modes in FGFR1 (PDB: 3TT0) and JAK3 (PDB: 4OLI) clarifies steric/electronic compatibility .

Advanced: What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

Strategies include:

  • Ester Hydrolysis Studies : Monitoring stability in plasma (pH 7.4, 37°C) via HPLC to assess prodrug potential. The methyl ester hydrolyzes slowly (t1/2_{1/2} > 6 hours) .
  • Lipophilicity Adjustments : Introducing polar groups (e.g., hydroxyl or amine) reduces logP (measured: 2.8) to enhance solubility .
  • Microsomal Stability Assays : Liver microsome incubations (human/rat) quantify metabolic degradation rates .

Basic: What safety protocols are critical when handling this compound?

Based on SDS data :

  • Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage).
  • Protective Measures : Gloves (nitrile), lab coat, and goggles. Use fume hoods for weighing.
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.

Advanced: How are computational models used to predict binding interactions with therapeutic targets?

  • Molecular Dynamics Simulations : Assess stability of the compound in FGFR1’s ATP-binding pocket (RMSD < 2.0 Å over 100 ns) .
  • WaterMap Analysis : Identifies hydrophobic hotspots in JAK3’s active site, guiding substituent design to displace high-energy water molecules .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for methyl vs. ethyl ester derivatives to optimize binding affinity .

Basic: What analytical methods quantify purity and degradation products?

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (retention time ~8.2 min). Detect degradation (e.g., ester hydrolysis) at 254 nm .
  • TLC : Silica gel F254, ethyl acetate/hexane (1:1); Rf ~0.5 under UV .
  • Karl Fischer Titration : Monitors residual moisture (<0.5% w/w) in bulk samples .

Advanced: How do researchers address low yields in large-scale synthesis?

  • Catalyst Screening : Pd(OAc)2_2/XPhos improves Suzuki coupling efficiency (yield: 75% vs. 40% with PdCl2_2) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time .
  • DoE (Design of Experiments) : Optimizes parameters (temperature, stoichiometry) via response surface modeling .

Advanced: What strategies validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to JAK3 in Jurkat T-cells by stabilizing the protein against heat denaturation .
  • siRNA Knockdown : Correlates JAK3 suppression with anti-proliferative effects (IC50_{50} ~0.5 μM in FGFR1-driven cancer lines) .
  • Phospho-FGFR1 ELISA : Measures inhibition of FGFR1 autophosphorylation (IC50_{50} ~10 nM) .

Basic: How is the compound stored to ensure long-term stability?

  • Conditions : Sealed under inert gas (N2_2), desiccated at -20°C.
  • Stability Data : No degradation observed after 12 months by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.